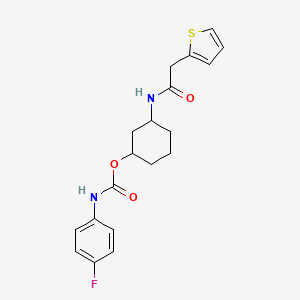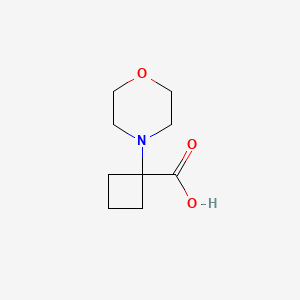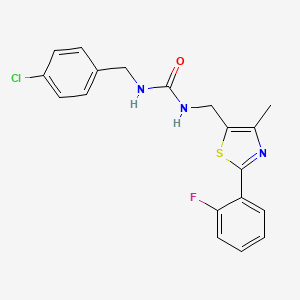
8-((3-hydroxypropyl)amino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((3-hydroxypropyl)amino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as AICA riboside, is a purine nucleoside analogue that has been found to have various biological effects. It was first identified as a potential anti-cancer agent due to its ability to inhibit the growth of tumor cells. However, further research has revealed that it has a wide range of applications in different fields of science.
科学的研究の応用
Purine Derivatives Synthesis
Research into purine derivatives, such as those detailed by Šimo, Rybár, and Alföldi (1995, 1998), focuses on synthesizing new compounds with potential biological activity. These studies involve complex chemical syntheses that yield novel purinediones, showcasing the versatility and significance of purine chemistry in drug development and biological studies (Šimo et al., 1995) (Šimo et al., 1998).
Biological Properties of Purine Derivatives
Romanenko et al. (2016) conducted research on the antimicrobial and antifungal activities of xanthine derivatives, demonstrating the potential of purine chemistry in developing new therapeutic agents. Their work underscores the relevance of purine derivatives in medicinal chemistry, particularly for targeting specific microbial pathogens (Romanenko et al., 2016).
Structural Studies on Purine Derivatives
Structural analyses of purine derivatives, such as those conducted by Karczmarzyk et al. (1995, 1997), provide insights into the molecular geometry of these compounds. Understanding the structural aspects of purine derivatives is crucial for their application in drug design, as it helps in predicting the interaction of these molecules with biological targets (Karczmarzyk et al., 1995) (Karczmarzyk et al., 1997).
Purine Chemistry and Ionization Studies
Rahat, Bergmann, and Tamir (1974) explored the ionization and methylation reactions of purine-6,8-diones, contributing to a deeper understanding of the chemical properties of purine derivatives. Such studies are essential for modifying the chemical structures of purines to enhance their biological efficacy or to study their metabolism (Rahat et al., 1974).
特性
IUPAC Name |
8-(3-hydroxypropylamino)-3-methyl-7-propan-2-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O3/c1-7(2)17-8-9(14-11(17)13-5-4-6-18)16(3)12(20)15-10(8)19/h7,18H,4-6H2,1-3H3,(H,13,14)(H,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFPCMFPWARDLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N=C1NCCCO)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-Hydroxypropylamino)-3-methyl-7-propan-2-ylpurine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2648830.png)

![(Z)-4-ethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2648834.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2648835.png)
![[(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino]thiourea](/img/structure/B2648836.png)
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2648837.png)
![N-(3-methylisothiazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2648838.png)




![DI-Tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B2648847.png)

